![molecular formula C6H6Br3N B1181712 2-phenyliMidazole[4,5f][1,10]phenanthroline CAS No. 171565-44-9](/img/no-structure.png)

2-phenyliMidazole[4,5f][1,10]phenanthroline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

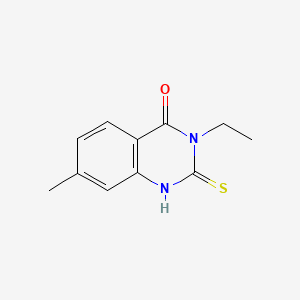

2-phenyliMidazole[4,5f][1,10]phenanthroline is a complex that has been studied for its various properties. It has been used in the synthesis of Ruthenium (II) complexes and has shown third order nonlinear optical properties . It has also been used in the development of fluorescent probes for specific recognition of ATP .

Synthesis Analysis

The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline involves the conversion of substituted aldehydes and 1,10,phenanthroline-5-dione under solvent-free conditions . The process involves grinding 1,10,phenanthroline-5dione, aromatic aldehydes, and ammonium acetate in the presence of [HBim] BF 4 ionic liquid as a catalyst .Chemical Reactions Analysis

2-phenyliMidazole[4,5f][1,10]phenanthroline has been used in the development of Zn (II) complexes that selectively detect ATP over other phosphate-based biologically important anions . The variation in the emission responses of these metal complexes in the presence of ATP is tuned by the electron-donating and withdrawing ability of the para positional functional group of phenyl ring substitution at the 2 position of the imidazole ring .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for 2-phenyliMidazole[4,5f][1,10]phenanthroline could involve further exploration of its properties and potential applications. For instance, its use in the development of fluorescent probes for ATP detection suggests potential applications in clinical biology and diagnostic applications . Additionally, its role in the synthesis of Ruthenium (II) complexes suggests potential applications in the field of nonlinear optics .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline can be achieved through a multi-step process involving the reaction of starting materials with specific reagents to form intermediate compounds, which are then further reacted to yield the final product.", "Starting Materials": ["2-phenyl-1H-imidazole", "2,9-dibromo-1,10-phenanthroline", "Sodium hydride", "Dimethylformamide (DMF)", "Acetic acid", "Hydrogen peroxide", "Methanol", "Sodium thiosulfate", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Synthesis of 2-phenyl-1H-imidazole-4-carbaldehyde by reacting 2-phenyl-1H-imidazole with DMF and acetic acid in the presence of hydrogen peroxide", "Step 2: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid by reacting 2-phenyl-1H-imidazole-4-carbaldehyde with sodium chlorite and acetic acid", "Step 3: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester by reacting 2-phenyl-1H-imidazole-4-carboxylic acid with methanol and sulfuric acid", "Step 4: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester with 2,9-dibromo-1,10-phenanthroline in the presence of sodium hydride and DMF", "Step 5: Synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct with sodium thiosulfate and water" ] } | |

Número CAS |

171565-44-9 |

Nombre del producto |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Fórmula molecular |

C6H6Br3N |

Peso molecular |

0 |

Sinónimos |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.